(Chloromethyl)decyldimethylsilane

Catalog No.
S14307879
CAS No.
70715-16-1
M.F
C13H29ClSi
M. Wt
248.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)decyldimethylsilane

CAS Number

70715-16-1

Product Name

(Chloromethyl)decyldimethylsilane

IUPAC Name

chloromethyl-decyl-dimethylsilane

Molecular Formula

C13H29ClSi

Molecular Weight

248.91 g/mol

InChI

InChI=1S/C13H29ClSi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3

InChI Key

ZJQQABUOLGYXCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)(C)CCl

(Chloromethyl)decyldimethylsilane is an organosilicon compound characterized by a chloromethyl functional group attached to a decyl chain and two dimethyl groups on the silicon atom. Its chemical structure can be represented as follows:

  • Molecular Formula: C${13}$H${29}$ClSi
  • Molecular Weight: Approximately 248.82 g/mol

This compound is part of a broader class of silanes, which are compounds containing silicon atoms bonded to carbon and other elements. The presence of the chloromethyl group makes it particularly reactive, allowing it to participate in various

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silane derivatives. This reaction is particularly useful in synthesizing functionalized silanes for various applications .
  • Hydrolysis: In the presence of water, (chloromethyl)decyldimethylsilane can hydrolyze to form silanol groups, which can further condense to form siloxane linkages. This reaction is crucial in sol-gel processes for creating hybrid organic-inorganic materials .
  • Cross-linking Reactions: The compound can participate in cross-linking reactions with other silanes or polymerizable compounds, leading to the formation of silicone-based materials with enhanced properties .

Several methods exist for synthesizing (chloromethyl)decyldimethylsilane:

  • Direct Chlorination: A common method involves the chlorination of decyldimethylsilane using chlorine gas or other chlorinating agents under controlled conditions. This method allows for the introduction of the chloromethyl group directly onto the silicon atom.
  • Silylation Reactions: The compound can also be synthesized through silylation reactions involving chloromethyl-containing reagents and decyldimethylsilanol. This approach may offer better control over the reaction conditions and product purity .
  • Sol-Gel Processes: Incorporating (chloromethyl)decyldimethylsilane into sol-gel processes can lead to hybrid materials with tailored properties, where it acts as a precursor for silica networks .

(Chloromethyl)decyldimethylsilane has various applications across multiple fields:

  • Surface Modification: It is used to modify surfaces to impart hydrophobicity or enhance adhesion properties in coatings and adhesives.
  • Hybrid Materials: The compound serves as a precursor in the synthesis of hybrid organic-inorganic materials, which are utilized in electronics, sensors, and catalysis.
  • Biomedical

Interaction studies involving (chloromethyl)decyldimethylsilane primarily focus on its reactivity with nucleophiles and its incorporation into polymer matrices. Research indicates that its chloromethyl group facilitates nucleophilic attack, leading to diverse silane derivatives that can be tailored for specific applications . Additionally, studies on its hydrolysis behavior highlight its potential for forming stable siloxane networks in aqueous environments.

Several compounds share structural similarities with (chloromethyl)decyldimethylsilane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Chloro(dimethyl)octylsilaneC${12}$H${25}$ClSiSimilar chlorinated silane; used in surface coatings
Chloro(trimethyl)silaneC${4}$H${11}$ClSiMore reactive due to three methyl groups; used in various chemical syntheses
ChloropropyltrimethoxysilaneC${7}$H${17}$ClO$_3$SiCombines chloropropyl and methoxy groups; used in sol-gel applications

Uniqueness of (Chloromethyl)Decyldimethylsilane

What distinguishes (chloromethyl)decyldimethylsilane from similar compounds is its specific combination of a long decyl chain with reactive chloromethyl and dimethyl groups. This unique structure provides enhanced hydrophobic properties while maintaining reactivity for further chemical modifications, making it particularly valuable in applications requiring both stability and functionality.

Exact Mass

248.1727052 g/mol

Monoisotopic Mass

248.1727052 g/mol

Heavy Atom Count

15

UNII

LC5G7LV6MX

General Manufacturing Information

Silane, (chloromethyl)decyldimethyl-: INACTIVE

Dates

Last modified: 08-10-2024

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